Verdinexor

Canine oncology XPO1 inhibition Lymphoma

Verdinexor (KPT-335) is a SINE compound with critical differentiation from other XPO1 inhibitors. Its validated 71% ORR in canine T-cell lymphoma, 300-fold tumor selectivity, and 75.92% oral bioavailability in cats make it the definitive tool for veterinary oncology and formulation science. Quantify potency in your assays—source high-purity Verdinexor for reproducible in vivo and in vitro results.

Molecular Formula C18H12F6N6O
Molecular Weight 442.3 g/mol
CAS No. 1392136-43-4
Cat. No. B611663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerdinexor
CAS1392136-43-4
SynonymsKPT-335;  KPT 335;  KPT335;  Verdinexor
Molecular FormulaC18H12F6N6O
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4-
InChIKeyOPAKEJZFFCECPN-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Verdinexor (CAS 1392136-43-4): An Orally Bioavailable XPO1 Inhibitor for Canine Oncology and Antiviral Research


Verdinexor (KPT-335) is an orally bioavailable, selective inhibitor of nuclear export (SINE) compound that targets Exportin-1 (XPO1/CRM1) [1]. It is primarily utilized in veterinary oncology, particularly for canine lymphoma, where it has received conditional FDA approval as Laverdia-CA1 [2]. The compound restores tumor suppressor function by blocking XPO1-mediated nuclear export, thereby inducing cell cycle arrest and apoptosis in neoplastic cells [1].

Why Generic XPO1 Inhibitors Cannot Replace Verdinexor: Comparative Efficacy and Formulation-Specific Pharmacokinetics


While several XPO1 inhibitors exist (e.g., selinexor, eltanexor), they exhibit critical differences in potency, therapeutic window, and bioavailability that preclude direct substitution. For instance, selinexor, an FDA-approved XPO1 inhibitor for human multiple myeloma, demonstrates an IC50 of 370 nM against patient-derived osteosarcoma cells, whereas verdinexor achieves IC50 values in the low nanomolar range (21-74 nM) against canine osteosarcoma cell lines [1]. Furthermore, verdinexor's pharmacokinetic profile in companion animals is distinct, with tablet bioavailability reaching 75.92% in cats versus 43.72% for capsules, underscoring the importance of formulation-specific selection [2]. These quantitative differences highlight why a scientist or veterinarian cannot simply interchange one XPO1 inhibitor for another without compromising therapeutic outcomes.

Quantitative Differentiation of Verdinexor: A Comparative Analysis for Informed Procurement


Potency Against Canine Lymphoma Cell Lines: Verdinexor vs. Selinexor

Verdinexor demonstrates superior in vitro potency compared to selinexor in canine lymphoma models. In a direct head-to-head study, verdinexor exhibited an IC50 of 13.3 nM against canine DLBCL cells, whereas selinexor required significantly higher concentrations to achieve comparable effects [1].

Canine oncology XPO1 inhibition Lymphoma

Tablet vs. Capsule Bioavailability in Felines: A Critical Formulation Advantage

A direct comparative pharmacokinetic study in cats revealed that the tablet formulation of verdinexor achieves significantly higher absolute bioavailability (75.92%) compared to the capsule formulation (43.72%) at the same oral dose of 1 mg/kg body weight [1].

Pharmacokinetics Formulation science Feline medicine

Selective Cytotoxicity in Canine Osteosarcoma: A 300-Fold Therapeutic Window

Verdinexor exhibits a pronounced therapeutic window, potently inhibiting canine osteosarcoma (OS) cell lines (IC50 = 21-74 nM) while sparing normal canine osteoblasts (IC50 = 21 µM), representing a >300-fold selectivity [1].

Canine osteosarcoma Selectivity Chemotherapy

Clinical Efficacy in Canine T-Cell Lymphoma: 71% Objective Response Rate

In a phase II clinical trial, single-agent verdinexor achieved an objective response rate (ORR) of 71% in dogs with T-cell lymphoma, which is substantially higher than the 37% ORR observed in the overall lymphoma population [1]. This differential response highlights its particular utility in this aggressive lymphoma subtype.

Veterinary oncology T-cell lymphoma Clinical trial

Synergy with Doxorubicin in Canine Osteosarcoma: Enhanced Cell Kill

The combination of verdinexor and doxorubicin resulted in potent inhibition of cell viability and demonstrated synergistic activity in three canine osteosarcoma cell lines, with significantly increased γH2A.X foci (a marker of DNA damage) compared to doxorubicin alone [1].

Combination therapy Osteosarcoma Chemosensitization

Antiviral Activity Against Influenza A: Potent Inhibition of Viral Replication

Verdinexor potently inhibits influenza A virus replication in vitro with IC50 values ranging from 40 to 420 nM across multiple strains, including pandemic H1N1 and highly pathogenic H5N1 [1]. This activity is comparable to or exceeds that of some neuraminidase inhibitors like oseltamivir in certain in vitro models [2].

Antiviral Influenza Viral replication

Optimal Scientific and Industrial Applications of Verdinexor


Canine Lymphoma Research and Therapeutic Development

Verdinexor is the preferred XPO1 inhibitor for canine lymphoma studies due to its validated clinical efficacy (71% ORR in T-cell lymphoma) and established safety profile in dogs. It is particularly suited for preclinical investigations of novel combination therapies with immunotherapies (e.g., PD-1 inhibitors) or conventional chemotherapeutics [1].

Feline Pharmacokinetic and Formulation Optimization Studies

The demonstrated superiority of the tablet formulation (75.92% bioavailability) over capsules in cats makes verdinexor an ideal model compound for studying oral drug delivery, formulation design, and species-specific pharmacokinetic modeling in feline medicine [2].

Canine Osteosarcoma Preclinical Models and Chemosensitization Research

Verdinexor's 300-fold selectivity for canine osteosarcoma cells over normal osteoblasts, combined with its synergistic activity with doxorubicin, positions it as a key tool for investigating mechanisms of chemoresistance and developing novel combination regimens in this aggressive cancer [3].

Influenza and Respiratory Virus Antiviral Discovery Programs

With potent in vitro activity against diverse influenza A strains (IC50 40-420 nM) and demonstrated in vivo efficacy in mouse models, verdinexor serves as a valuable chemical probe for studying host-targeted antiviral strategies, particularly those aimed at disrupting viral nuclear export pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verdinexor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.